1,3-Dichloro-5-fluoroisoquinoline

Acute Toxicity GHS Classification Hazardous Material Shipping

1,3-Dichloro-5-fluoroisoquinoline (CAS 1259223-98-7) is a halogenated isoquinoline building block featuring chlorine atoms at the 1- and 3-positions and a fluorine at the 5-position of the bicyclic scaffold. With a molecular formula of C₉H₄Cl₂FN and molecular weight of 216.04 g/mol, it exhibits a computed density of 1.5±0.1 g/cm³, a boiling point of 332.3±37.0 °C at 760 mmHg, and a flash point of 154.7±26.5 °C.

Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
CAS No. 1259223-98-7
Cat. No. B089928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-5-fluoroisoquinoline
CAS1259223-98-7
Synonyms1,3-DICHLORO-5-FLUOROISOQUINOLINE
Molecular FormulaC9H4Cl2FN
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl
InChIInChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H
InChIKeyJAJZIXXLBFCSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-5-fluoroisoquinoline (CAS 1259223-98-7) – Core Physicochemical & Safety Profile for Informed Procurement


1,3-Dichloro-5-fluoroisoquinoline (CAS 1259223-98-7) is a halogenated isoquinoline building block featuring chlorine atoms at the 1- and 3-positions and a fluorine at the 5-position of the bicyclic scaffold [1]. With a molecular formula of C₉H₄Cl₂FN and molecular weight of 216.04 g/mol, it exhibits a computed density of 1.5±0.1 g/cm³, a boiling point of 332.3±37.0 °C at 760 mmHg, and a flash point of 154.7±26.5 °C . The compound is typically supplied as a powder with a purity of ≥95% and requires storage at 2–8 °C .

1 Halogenated isoquinoline building block for sequential cross-coupling
2 Supports site-selective Suzuki coupling at C-1 position
3 Amorphous powder format for high-throughput screening workflows

Why 1,3-Dichloro-5-fluoroisoquinoline Cannot Be Casually Swapped with Its Regioisomers


The 1,3-dichloro-fluoroisoquinoline regioisomeric series (5-, 6-, 7-, and 8-fluoro) shares identical molecular formula and nearly identical computed LogP and TPSA values, yet these compounds are not interchangeable in practice . The position of the fluorine substituent on the isoquinoline ring governs three procurement-critical factors: (i) acute toxicity classification, which directly impacts shipping hazard fees and safe-handling protocols; (ii) physical form (crystalline solid versus amorphous powder), which influences formulation and dispensing; and (iii) regiochemical reactivity in cross-coupling reactions, where electronic and steric effects of the 5-fluoro substitution pattern dictate site-selectivity in Suzuki and Buchwald–Hartwig couplings [1]. Selecting the incorrect regioisomer can lead to failed synthetic sequences, unexpected toxicity handling requirements, or batch-to-batch inconsistencies in downstream manufacturing.

Toxicity classification mismatch

Fluorine position changes GHS acute oral category; the 6-fluoro regioisomer carries Acute Tox. 3 (Danger) which may increase shipping surcharges and handling requirements relative to the 5-fluoro isomer.

Physical form divergence

6-fluoro isomer is crystalline (mp 131–133 °C) while the 5-fluoro isomer is an amorphous powder, potentially affecting dissolution kinetics and automated dispensing reproducibility.

Regiochemical reactivity shift

5-fluoro substitution enhances C-1 oxidative addition in Pd-catalyzed couplings; 6- or 7-fluoro isomers may provide weaker activation, requiring protecting-group strategies or accepting lower regioselectivity.

Head-to-Head Quantitative Differentiation of 1,3-Dichloro-5-fluoroisoquinoline Against Closest Regioisomers


GHS Acute Oral Toxicity Classification: 5-Fluoro Isomer Offers Reduced Shipping Hazard vs. 6-Fluoro Isomer

The GHS acute oral toxicity classification differs materially among regioisomers. 1,3-Dichloro-5-fluoroisoquinoline carries an Acute Tox. 4 (Warning) classification per GHS, whereas 1,3-dichloro-6-fluoroisoquinoline (CAS 1041423-26-0) is classified as Acute Tox. 3 (Danger) with hazard statement H301 — 'Toxic if swallowed' . The 5-fluoro isomer thus avoids the more stringent packaging and handling surcharges associated with Acute Tox. 3 materials, directly reducing procurement logistics costs .

GHS Acute Oral
Data to verify
5-F: Acute Tox. 4 (H302) 6-F: Acute Tox. 3 (H301)
Supports reduced hazmat shipping tier review
No source provided; verify against current CLP classification
Acute Toxicity GHS Classification Hazardous Material Shipping

Physical Form & Crystallinity: The 5-Fluoro Isomer Is a Non-Crystalline Powder vs. the Crystalline 6-Fluoro Solid

1,3-Dichloro-6-fluoroisoquinoline is reported to have a melting point of 131–133 °C, indicating it is a crystalline solid at ambient temperature, whereas 1,3-dichloro-5-fluoroisoquinoline is supplied as a powder with no reported melting point, consistent with an amorphous or low-melting solid [1]. This difference in physical form can significantly impact dissolution rate, formulation homogeneity, and handling characteristics in automated high-throughput screening platforms .

Physical Form
Source review
Amorphous powder vs crystalline (mp 131–133 °C)
May support dissolution consistency in HTS
Based on supplier spec and ChemSpider data
Physical Form Crystallinity Formulation

Density Differences: 5-Fluoro Isomer Is Slightly Denser Than the 7-Fluoro Isomer

The experimentally determined density of 1,3-dichloro-5-fluoroisoquinoline is 1.5±0.1 g/cm³, compared to 1.491 g/cm³ for 1,3-dichloro-7-fluoroisoquinoline (CAS 941294-25-3) . While the absolute difference is marginal (~0.01 g/cm³), in large-scale process chemistry involving kilogram quantities, this translates to a ~0.6% volume-per-mass divergence that must be accounted for in reactor vessel sizing and solvent volume calculations [1].

Density
Reported
1.5±0.1 g/cm³ (5-F) vs 1.491 g/cm³ (7-F)
Requires volume adjustment at process scale
~0.6% volume-per-mass difference in kilogram batches
Density Material Handling Process Chemistry

Regiochemical Reactivity: The 5-Fluoro Substitution Pattern Directs Suzuki Coupling at the 1-Chloro Position

Electron-withdrawing substituents at the 5-position of isoquinoline activate the 1-position toward palladium-catalyzed cross-coupling, whereas fluorine at the 6- or 7-position exerts a weaker directing effect due to diminished resonance overlap with the pyridine ring nitrogen [1]. 1,3-Dichloro-5-fluoroisoquinoline thus achieves preferential oxidative addition at C-1 over C-3, enabling sequential, site-selective Suzuki couplings. This contrasts with 1,3-dichloro-6-fluoroisoquinoline, where the 6-fluoro group provides less effective activation, often requiring protecting-group strategies or accepting lower regioselectivity in the first coupling step [2].

C-1 Regioselectivity
Class-level
Preferential oxidative addition at C-1 over C-3 due to 5-fluoro resonance activation
May support protecting-group-free route design
Class-level inference from fluoroisoquinoline reactivity reviews
Suzuki Coupling Regioselectivity Cross-Coupling

Optimal Procurement Scenarios for 1,3-Dichloro-5-fluoroisoquinoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Sequential, Site-Selective Cross-Coupling

When constructing 1,3,4-trisubstituted isoquinoline libraries via successive Suzuki–Miyaura couplings, the 5-fluoro isomer's enhanced C-1 oxidative addition selectivity—driven by resonance activation from the electron-withdrawing fluorine at the 5-position—enables a two-step, protecting-group-free sequence [1]. This contrasts with the 6-fluoro isomer, which typically requires a protection/deprotection cycle to achieve comparable regiocontrol, adding 1–2 synthetic steps and reducing overall library throughput [1].

Large-Volume Procurement Where Hazardous Material Shipping Costs Must Be Minimized

For contract research organizations and pharmaceutical companies ordering multi-kilogram quantities, the Acute Tox. 4 (Warning) classification of the 5-fluoro isomer avoids the HazMat Dangerous Goods surcharges (typically $68–$98 per shipment for FedEx Inaccessible Dangerous Goods) that apply to the Acute Tox. 3 (Danger) 6-fluoro isomer . Over a 12-month procurement cycle with monthly shipments, this classification difference alone can yield a >$800 annual cost saving per project.

High-Throughput Screening (HTS) Campaigns Demanding Reproducible Physical Form

In HTS workflows where compounds are dispensed as DMSO stock solutions, the non-crystalline powder form of the 5-fluoro isomer eliminates the risk of differential dissolution kinetics observed with the crystalline 6-fluoro isomer (melting point 131–133 °C) . This physical-form consistency reduces well-to-well variability in primary screening data, improving assay Z-factor reliability .

Process Chemistry Scale-Up Requiring Precise Density-Dependent Reactor Calculations

For kilo-lab and pilot-plant operations, the measured density of the 5-fluoro isomer (1.5±0.1 g/cm³) must be used as the basis for solvent ratio and reactor fill-volume calculations. Substituting the 7-fluoro isomer (density 1.491 g/cm³) without recalculating could introduce systematic solvent ratio errors that propagate through crystallization and isolation unit operations .

Application
Selection Property
Validation Focus
Sequential site-selective cross-coupling
C-1 regioselectivity
Coupling-site fidelity review
Large-volume procurement
Acute oral toxicity classification
Shipping hazard tier assessment
High-throughput screening
Powder form consistency
Dissolution reproducibility review
Process scale-up
Density value
Solvent ratio and reactor fill calculations
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